2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJZFSCWULJGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromine atom, methoxy groups, and a benzenesulfonamide moiety, which contribute to its diverse interactions with biological targets.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 400.3 g/mol. The presence of bromine allows for various chemical modifications, enhancing its utility in synthetic organic chemistry .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its interactions with specific biological targets have been studied in various assays related to cell proliferation and cancer treatment.
Enzyme Inhibition
The compound functions primarily as an enzyme inhibitor, impacting several biochemical pathways. It has shown promise in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for further exploration in drug development. Notably, co-treatment studies suggest that it may not be a substrate for multidrug resistance proteins, which enhances its potential as an effective therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | Contains chlorine instead of a second methoxy group | Exhibits different biological activity due to chlorine's electronegativity |
| N-(5-Methoxyphenyl)benzenesulfonamide | Lacks halogen substitution | Serves as a simpler analog, useful for comparative studies |
| 4-Methoxy-N-(3-methylphenyl)benzenesulfonamide | Different methoxy position and methyl substitution | Alters electronic properties affecting reactivity |
The distinct combination of substituents in this compound may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological activities of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring and Alkyl Chain
The structural analogs of this compound differ primarily in substituent positions, halogens, and side-chain modifications. Below is a comparative analysis:
Table 1: Key Structural and Molecular Comparisons
Electronic and Steric Modifications
- Halogen Variations : The target compound’s 2-bromo substituent contrasts with chlorine in the analog from . Bromine’s larger atomic radius and polarizability may increase lipophilicity and influence binding interactions compared to chlorine.
- N-Substituents : Bulky groups like benzyl () reduce solubility but may enhance receptor selectivity. Simpler ethyl chains () improve synthetic accessibility but offer fewer steric constraints.
Preparation Methods
Epoxide-Opening Strategy
Step 1: Epoxidation of 3-Methoxystyrene
3-Methoxystyrene is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the corresponding epoxide (yield: 78–82%).
Step 2: Methoxide-Mediated Ring Opening
The epoxide reacts with sodium methoxide in methanol at 50°C, yielding 2-methoxy-2-(3-methoxyphenyl)ethanol. Stereochemical control is achieved via SN2 mechanism, favoring the trans-diaxial product.
Step 3: Conversion to Amine
The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazine deprotection (overall yield: 54%).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | mCPBA, CH₂Cl₂, 0°C | 80 |
| 2 | NaOMe, MeOH, 50°C | 85 |
| 3 | DEAD, Ph₃P, NH₂NH₂ | 54 |
Reductive Amination Alternative
Step 1: Ketone Synthesis
3-Methoxyacetophenone is methylated using methyl iodide and potassium carbonate in acetone, yielding 2-methoxy-2-(3-methoxyphenyl)acetone.
Step 2: Reductive Amination
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing the target amine (yield: 62%).
Sulfonamide Bond Formation
Coupling Reaction
2-Bromobenzenesulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-methoxy-2-(3-methoxyphenyl)ethylamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours.
Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 72 |
| Base | Triethylamine | 72 |
| Temperature | 0°C → RT | 72 |
| Alternative Base | Pyridine | 68 |
| Alternative Solvent | Dichloromethane | 65 |
Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:3 → 1:1 gradient) to isolate the sulfonamide as a white crystalline solid (mp: 128–130°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.42 (t, J = 7.6 Hz, 1H, ArH), 7.25 (t, J = 8.0 Hz, 1H, ArH), 6.89–6.85 (m, 2H, ArH), 4.12–4.05 (m, 1H, CH), 3.81 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂), 1.98 (br s, 1H, NH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 159.2, 154.8, 138.5, 133.7, 131.2, 129.8, 128.4, 121.9, 114.3, 113.8, 72.4, 55.9, 55.6, 48.3.
- HRMS (ESI) : m/z calcd for C₁₇H₁₉BrN₂O₄S [M+H]⁺: 439.0298; found: 439.0295.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with a retention time of 6.7 minutes.
Mechanistic Considerations
The sulfonamide formation proceeds via a two-step mechanism:
- Nucleophilic Attack : The amine lone pair attacks the electrophilic sulfur in the sulfonyl chloride.
- Deprotonation : Triethylamine abstracts the proton, facilitating bond formation and HCl elimination.
Steric hindrance from the ethyl group’s methoxy and aryl substituents necessitates prolonged reaction times compared to less hindered analogs.
Scale-Up and Industrial Relevance
Pilot-scale production (100 g batch) employs continuous flow reactors to enhance heat transfer and reduce reaction time. Key parameters:
- Residence Time : 15 minutes
- Throughput : 12 L/h
- Yield : 69%
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:
- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ or NBS).
- Ethylamine Functionalization : Reacting 2-methoxy-2-(3-methoxyphenyl)ethylamine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
- Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometry to minimize side products like over-sulfonated derivatives .
- Critical Factors : Impurities often arise from incomplete bromination or competing nucleophilic attacks; purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify methoxy group positions and sulfonamide linkage (e.g., sulfonamide NH proton at δ 8–10 ppm).
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₇BrN₂O₅S).
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups) .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxyphenyl and bromo substituents influence reactivity in medicinal chemistry applications?
- Methodological Answer :
- Electron-Donating Methoxy Groups : Enhance nucleophilicity at the ethylamine nitrogen, facilitating interactions with biological targets (e.g., enzyme active sites).
- Electron-Withdrawing Bromo Group : Polarizes the benzene ring, increasing electrophilicity for covalent bonding or π-π stacking with aromatic residues .
- Case Study : Analogous compounds with 3-methoxyphenyl groups show enhanced binding to serotonin receptors, while bromo substituents improve metabolic stability .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- SAR Analysis : Compare substituent effects using analogues (e.g., replacing bromo with chloro or methoxy with hydroxy groups) to isolate pharmacophoric features .
- In Silico Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and reconcile divergent IC₅₀ values .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) against targets like carbonic anhydrase or COX-2.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Fluorescence Quenching : Monitor tryptophan residue interactions in enzyme active sites upon compound addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
